5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)-
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Overview
Description
5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by its unique structure, which includes a triazole ring fused to a diazepine ring. The presence of a trimethoxyphenyl group adds to its complexity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by treatment with acetic acid . This process results in the formation of the triazolodiazepine core structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
- 3-Ethyl-5-methyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)isoxazole hydrochloride
- 2-(Cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one hydrochloride
Uniqueness
What sets 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- apart from similar compounds is its unique trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity. This structural feature can influence its binding affinity to molecular targets and its overall pharmacological profile.
Properties
CAS No. |
125008-48-2 |
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Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
7-methyl-3-(3,4,5-trimethoxyphenyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine |
InChI |
InChI=1S/C16H22N4O3/c1-19-6-5-14-17-18-16(20(14)8-7-19)11-9-12(21-2)15(23-4)13(10-11)22-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
GFDNGCNIXDIPMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NN=C(N2CC1)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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